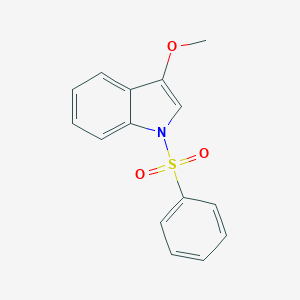

1-Benzenesulfonyl-3-methoxy-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

1-(benzenesulfonyl)-3-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-15-11-16(14-10-6-5-9-13(14)15)20(17,18)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNRTPWONAGEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551351 | |

| Record name | 1-(Benzenesulfonyl)-3-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112890-10-5 | |

| Record name | 1-(Benzenesulfonyl)-3-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Benzenesulfonyl-3-methoxy-1H-indole from 3-methoxyindole

This guide provides an in-depth exploration of the synthesis of 1-Benzenesulfonyl-3-methoxy-1H-indole, a compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and modifications such as N-sulfonylation can significantly influence its biological activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in mechanistic understanding and practical insights for successful synthesis and purification.

Introduction and Strategic Overview

The conversion of 3-methoxyindole to this compound is achieved through an N-sulfonylation reaction. This process introduces a benzenesulfonyl group onto the indole nitrogen. This modification serves multiple purposes in synthetic chemistry, including:

-

Protection of the Indole Nitrogen: The electron-withdrawing nature of the benzenesulfonyl group reduces the nucleophilicity of the indole ring, preventing unwanted side reactions in subsequent synthetic steps.[2]

-

Modulation of Biological Activity: The addition of the sulfonyl moiety can significantly alter the pharmacological profile of the parent indole.

-

Directing Group: The N-sulfonyl group can influence the regioselectivity of further functionalization of the indole ring.

The synthetic strategy hinges on the deprotonation of the indole N-H, which is the most acidic proton, to form a highly nucleophilic indolide anion. This anion then undergoes a nucleophilic attack on the electrophilic sulfur atom of benzenesulfonyl chloride.[3] Careful control of reaction conditions is paramount to ensure high yield and purity, minimizing potential side reactions.[4]

Mechanistic Pathway

The N-sulfonylation of 3-methoxyindole with benzenesulfonyl chloride in the presence of a strong base proceeds via a well-established nucleophilic substitution mechanism.

Caption: Mechanism of N-sulfonylation of 3-methoxyindole.

Step 1: Deprotonation of the Indole Nitrogen. The reaction is initiated by the deprotonation of the N-H of 3-methoxyindole using a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for this transformation.[4][5] The acidity of the indole N-H is sufficient for deprotonation by NaH, leading to the formation of a sodium indolide salt and the evolution of hydrogen gas.[4] The completeness of this step is crucial for a high yield, and the cessation of hydrogen evolution can be an indicator of reaction completion.[4]

Step 2: Nucleophilic Attack on Benzenesulfonyl Chloride. The resulting indolide anion is a potent nucleophile. It readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate which then collapses, displacing the chloride ion as a leaving group and forming the desired N-S bond. This step is typically fast and exothermic.[4]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Methoxyindole | C₉H₉NO | 147.17 | >98% | Commercially Available |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | Commercially Available |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | >99% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Laboratory Prepared |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyindole (1.0 eq). Dissolve the indole in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[4]

-

Sulfonylation: Cool the reaction mixture back to 0°C. Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.[4]

-

Work-up: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous ammonium chloride solution.[6] Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.[4] The optimal solvent system should be determined by TLC analysis of the crude mixture.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole and benzenesulfonyl rings, as well as a singlet for the methoxy group protons. The indole C2 proton will appear as a singlet.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon.

-

IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for the sulfonyl group (S=O stretching).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Key Considerations

Low or No Yield:

-

Incomplete Deprotonation: Ensure a sufficiently strong base is used and allow adequate time for the deprotonation to complete before adding the electrophile.[4] The use of anhydrous solvent is critical as moisture will quench the base.

-

Reagent Quality: Use freshly opened or purified reagents. Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid.[4]

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere is crucial to prevent quenching of the indolide anion and hydrolysis of the benzenesulfonyl chloride by atmospheric moisture.[4]

Formation of Side Products:

-

C3-Sulfonylation: While N-sulfonylation is generally favored under basic conditions, competitive C3-sulfonylation can occur.[7] Maintaining a low reaction temperature during the addition of benzenesulfonyl chloride can help minimize this side reaction.[4]

-

Hydrolysis of Benzenesulfonyl Chloride: The presence of water will lead to the formation of benzenesulfonic acid. Ensure all glassware is dry and anhydrous solvents are used.

Purification Challenges:

-

Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds. If this is observed, the silica gel can be deactivated by pre-treating with a solvent system containing a small amount of a base like triethylamine.[8]

-

Peak Tailing in Chromatography: Tailing can occur due to interactions between the compound and the stationary phase. Adding a modifier like triethylamine to the eluent can often improve the peak shape.[8]

Conclusion

The N-sulfonylation of 3-methoxyindole with benzenesulfonyl chloride is a robust and reliable method for the synthesis of this compound. Success in this synthesis is contingent upon careful attention to reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere. The protocol and insights provided in this guide offer a comprehensive framework for achieving a high yield of the desired product, enabling further exploration of its potential in drug discovery and development programs.

References

- BenchChem. (2025). Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole. Technical Support Center.

- Qiu, W., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters.

- BenchChem. (2025).

- BenchChem. (2025). Application Note and Protocol for the Scale-up Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole.

- BenchChem. (2025).

- BenchChem. (2025). Theoretical vs. experimental properties of 1-Benzenesulfonyl-7-methoxy-1H-indole.

- BenchChem. (2025). Technical Guide: Synthesis and Characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 7-Methoxy-1H-indole with Benzenesulfonyl Chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-3-methoxy-1H-indole

Introduction

1-Benzenesulfonyl-3-methoxy-1H-indole (CAS No. 112890-10-5) is a synthetic organic compound featuring a core indole nucleus, a structure of immense significance in medicinal chemistry and drug discovery.[1][2] The strategic placement of a methoxy group at the 3-position and a benzenesulfonyl protecting group on the indole nitrogen creates a molecule with distinct electronic and steric properties. The benzenesulfonyl group is a robust electron-withdrawing moiety that modulates the reactivity of the indole ring, while the methoxy group can influence receptor binding and metabolic stability.[1][3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. While extensive experimental data for this specific molecule is not widely available in public literature, this document consolidates predicted data from computational models and outlines authoritative, field-proven experimental protocols for their empirical determination.[1] The methodologies described are grounded in fundamental chemical principles, ensuring that researchers can generate reliable and reproducible data essential for advancing drug development programs.

Core Physicochemical Profile

A molecule's physicochemical properties are the cornerstone of its pharmacokinetic and pharmacodynamic profile. They govern solubility, permeability, metabolic stability, and target engagement. The following table summarizes the key computed properties for this compound, which serve as a critical baseline for experimental validation.

| Property | Value | Data Type | Significance for Drug Development |

| CAS Number | 112890-10-5[4] | Assigned | Unique chemical identifier for database tracking and regulatory purposes. |

| Molecular Formula | C₁₅H₁₃NO₃S[4] | Calculated | Confirms elemental composition and is the basis for molecular weight. |

| Molecular Weight | 287.33 g/mol [4] | Calculated | Influences diffusion rates and is a fundamental parameter in stoichiometric calculations. |

| Predicted Boiling Point | 483.9 ± 37.0 °C[4] | Predicted | Indicates thermal stability and volatility; relevant for purification and processing. |

| Predicted Density | 1.27 ± 0.1 g/cm³[4] | Predicted | Relates to the compound's packing in the solid state; useful for formulation design. |

| XLogP3 | 3.97[4] | Predicted | A measure of lipophilicity. This value suggests moderate to high lipophilicity, impacting solubility in both aqueous and organic media, membrane permeability, and potential for non-specific binding. |

| Topological Polar Surface Area (TPSA) | 56.7 Ų[4] | Calculated | Predicts membrane permeability. A TPSA of this value is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 0 | Calculated | The absence of N-H or O-H donors reduces the potential for forming strong hydrogen bonds with physiological targets, which can affect binding affinity and solubility. |

| Hydrogen Bond Acceptors | 4 | Calculated | The oxygen atoms of the sulfonyl and methoxy groups can act as hydrogen bond acceptors, influencing solubility and receptor interactions. |

Experimental Determination of Key Properties

The following sections provide detailed, self-validating protocols for the empirical determination of critical physicochemical parameters. The causality behind key procedural steps is explained to ensure a deep understanding of the methodology.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities depress and broaden this range.[5]

Caption: Workflow for accurate melting point determination.

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a spatula, grind the compound into a fine powder. Causality: A fine powder ensures uniform heat distribution and efficient packing, preventing air pockets that would disrupt accurate temperature reading.[6]

-

Tamp the open end of a glass capillary tube into the powder until a 1-2 mm column of the sample is tightly packed at the sealed end.[7]

-

-

Initial (Rapid) Determination:

-

Place the packed capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).[5]

-

Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a target range for the precise measurement.

-

-

Precise Determination:

-

Allow the apparatus to cool significantly. Use a fresh, newly packed capillary tube for each subsequent measurement. Causality: Re-melting a sample can lead to decomposition or polymorphic changes, resulting in an inaccurate reading.[6]

-

Heat the new sample, initially rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.

-

Decrease the heating rate to 1-2°C per minute.[5] Causality: A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement. A narrow range confirms high purity.

-

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, representing the true saturation point of a compound in a solvent.[8] This parameter is vital for predicting dissolution rates and bioavailability, especially for orally administered drugs.[9]

Caption: The gold-standard shake-flask method workflow.

-

System Preparation:

-

Prepare the desired solvent system. For drug development, this is typically a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate different parts of the gastrointestinal tract.[10]

-

Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the chosen solvent. Causality: An excess of solid is essential to ensure that the solution reaches equilibrium saturation, with undissolved solid remaining present.[11]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a predetermined period (commonly 24 to 48 hours). The goal is to ensure the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove solid particles. Causality: Proper separation is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

-

-

Validation:

-

The experiment's integrity is validated by confirming that an excess of solid material remains at the end of the equilibration period. The pH of the final solution should also be measured, as the solubility of ionizable compounds can be highly pH-dependent.[9]

-

Structural Characterization and Spectroscopic Profile

Confirming the identity and structure of the synthesized compound is paramount. While specific spectra for this compound are not publicly cataloged, its structure allows for the prediction of characteristic spectroscopic features based on established principles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum in a solvent like CDCl₃ is expected to show distinct signals for the aromatic protons on both the indole and benzenesulfonyl rings. A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would be a key identifier.[1][12]

-

¹³C NMR: The proton-decoupled spectrum will display characteristic signals for the aromatic carbons and a distinct signal for the methoxy carbon.[12]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit strong, characteristic absorption bands for the sulfonyl (S=O) group stretches, typically found in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹.[1] Other expected peaks include those for C-O stretching of the methoxy group and various C-H and C=C stretches from the aromatic rings.[1]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential to confirm the molecular weight.[12] The analysis should reveal the molecular ion peak, likely as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the elemental formula C₁₅H₁₃NO₃S.[1][12]

-

Conclusion

This technical guide provides a foundational framework for understanding and empirically determining the physicochemical properties of this compound. The combination of computationally predicted data and robust, validated experimental protocols offers researchers a clear path to generating the high-quality data required for informed decision-making in drug discovery and development. The methodologies outlined for melting point and solubility determination are fundamental to establishing the purity, stability, and biopharmaceutical potential of this and other novel chemical entities.

References

-

Melting point determination. University of Calgary. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

experiment (1) determination of melting points. University of Technology, Iraq. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Solubility & Method for determination of solubility. Slideshare. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Solubility Testing of Drug Candidates. Pharma.Tips. [Link]

-

1-(4-Methoxy-benzenesulfonyl)-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole. PubChem. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

5-methoxy-1-(phenylsulfonyl)-1H-indole | C15H13NO3S | CID 6473679. PubChem. [Link]

-

Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. SciELO. [Link]

-

1-(Benzenesulfonyl)indole - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. arkat usa. [Link]

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. [Link]

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pdf.benchchem.com [pdf.benchchem.com]

N-Benzenesulfonyl Indole Derivatives: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

Foreword for the Modern Researcher

The indole nucleus, a quintessential privileged scaffold in medicinal chemistry, has consistently provided the foundation for compounds of profound biological significance.[1][2][3] When functionalized with a benzenesulfonyl group at the nitrogen atom, a class of molecules with remarkable and diverse pharmacological activities emerges. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a mere recitation of facts to provide a deeper, mechanistic understanding of N-benzenesulfonyl indole derivatives. Herein, we dissect the causality behind their biological effects, present validated experimental protocols, and offer a synthesized perspective on their therapeutic promise. Our objective is to equip you with the foundational knowledge and practical insights necessary to innovate within this exciting chemical space.

The N-Benzenesulfonyl Indole Scaffold: A Nexus of Anticancer Activity

The fusion of an indole ring with a benzenesulfonyl moiety creates a pharmacophore with potent cytotoxic effects against a spectrum of cancer cell lines.[4][5][6] The mechanism of action is often multifaceted, reflecting the structural versatility of the scaffold.

Mechanism of Action: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

A primary anticancer mechanism for many N-benzenesulfonyl indole derivatives is the inhibition of tubulin polymerization.[7][8][9][10][11] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical, as microtubules are essential components of the mitotic spindle.[11] Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[12][13]

The indole core acts as a crucial structural motif for interaction with the tubulin protein. The N-benzenesulfonyl group and other substitutions on both the indole and benzene rings allow for fine-tuning of the binding affinity and specificity, providing a rich field for structure-activity relationship (SAR) studies.[7]

Logical Relationship: From Tubulin Inhibition to Apoptosis

Caption: Logical flow from tubulin binding to apoptotic cell death.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of N-benzenesulfonyl indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |

| Hydroxyl-bearing bisindoles | HepG2 (Liver) | 7.37 - 26.00 | More potent than the reference drug etoposide.[4] |

| 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide | L1210 (Murine Leukemia) | 0.44 | Identified as a potent cell cycle inhibitor.[14] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | Showed promising and selective inhibition.[6][15] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | Demonstrated significant activity in triple-negative breast cancer cells.[6][15] |

| N-(6(4)-indazolyl)-benzenesulfonamides (Compound 2c) | A2780 (Ovarian) | 0.50 ± 0.09 | Triggered apoptosis through p53 and bax upregulation.[12] |

| N-(6(4)-indazolyl)-benzenesulfonamides (Compound 3c) | A549 (Lung) | 5.83 ± 1.83 | Induced G2/M phase cell cycle block.[12] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic effects of N-benzenesulfonyl indole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. This allows the cells to adhere and enter a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the N-benzenesulfonyl indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key driver of numerous diseases. N-benzenesulfonyl indole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[16][17][18][19][20]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins.[16] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[16][19]

Several N-benzenesulfonyl indole derivatives have been designed as selective COX-2 inhibitors.[16][17] This selectivity is a critical aspect of their design, as it allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[19] The sulfonamide or methylsulfonyl group is a key pharmacophore that contributes to this selectivity.[16][17]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by N-benzenesulfonyl indoles.

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of these compounds is often evaluated using the carrageenan-induced rat paw edema model.

| Compound Series | Edema Inhibition (%) | Time Point | Key Findings & Reference |

| N-butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide (4a) | 94.69 | 1 hour | Showed fascinating inhibition of inflammation compared to indomethacin.[21] |

| N-butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide (4c) | 94.69 | 1 hour | Demonstrated potent and rapid anti-inflammatory effects.[21] |

| 2-(4-methylsulfonylphenyl) indole derivatives (7a-k, 8a-c, 9a-c) | Good activity | Not specified | Exhibited excessive selectivity towards COX-2.[22] |

| N-methylsulfonyl-indole derivatives (4d, 4e, 5b, 5d) | High activity | Not specified | Showed the highest anti-inflammatory activity in the series.[18] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol is a standard and reliable method for assessing the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use healthy adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the rats into groups (n=6), including a control group, a standard group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the N-benzenesulfonyl indole derivative. Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial and Antiviral Frontiers

The structural versatility of N-benzenesulfonyl indole derivatives also extends to their activity against microbial and viral pathogens, making them promising candidates for the development of new anti-infective agents.[1]

Antibacterial and Antifungal Activity

Several N-benzenesulfonyl indole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[23][24][25] The proposed mechanisms often involve the disruption of microbial membranes or the inhibition of essential enzymes.[2][26] Some compounds have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[26]

Antiviral Potential

The indole scaffold is present in several marketed antiviral drugs.[27] N-benzenesulfonyl indole derivatives have been investigated for their activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[27][28] For instance, certain indolylarylsulfones have been reported as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[27] Other derivatives have shown promise as inhibitors of viral entry and fusion.[27][29]

Conclusion and Future Directions

N-benzenesulfonyl indole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their diverse biological activities, spanning from potent anticancer and anti-inflammatory effects to promising antimicrobial and antiviral properties, underscore their potential in drug discovery. The ability to systematically modify the core scaffold allows for the fine-tuning of activity and selectivity, offering a rational path for lead optimization.

Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by these compounds. Advanced in silico modeling, combined with rigorous in vitro and in vivo validation, will be crucial for designing next-generation derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action. The continued exploration of this chemical space holds great promise for addressing some of the most pressing challenges in modern medicine.

References

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. PubMed. Available at: [Link]

-

Effects of indole-based benzenesulfonamide derivatives on the viability of cancer cells. ResearchGate. Available at: [Link]

-

A review on recent developments of indole-containing antiviral agents - PMC. PubMed Central. Available at: [Link]

-

Evaluation of Antibacterial Activity and Reactive Species Generation of N-Benzenesulfonyl Derivatives of Heterocycles. PubMed. Available at: [Link]

-

Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FASEB Journal. Available at: [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. NIH. Available at: [Link]

-

Synthesis, antimicrobial and anti-inflammatory activities of some new N-substituted sulphonyl indole-3-heterocyclic derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. Available at: [Link]

-

Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. PubMed. Available at: [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC. NIH. Available at: [Link]

-

Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

-

Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. NIH. Available at: [Link]

-

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available at: [Link]

-

(PDF) N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. Available at: [Link]

-

Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. OUCI. Available at: [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. Available at: [Link]

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed. Available at: [Link]

-

Anti-inflammatory activity of indole compounds. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Semantic Scholar. Available at: [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC. NIH. Available at: [Link]

-

Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. Available at: [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC. NIH. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. Available at: [Link]

-

New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives. ResearchGate. Available at: [Link]

-

Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. NIH. Available at: [Link]

-

The bioactivity of benzenesulfonyl hydrazones: A short review. PubMed. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. PubMed Central. Available at: [Link]

-

Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PubMed. Available at: [Link]

-

Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. PubMed. Available at: [Link]

-

Antiviral activity of indole derivatives. PubMed. Available at: [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents [ouci.dntb.gov.ua]

- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. japsonline.com [japsonline.com]

- 17. japsonline.com [japsonline.com]

- 18. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 22. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of Antibacterial Activity and Reactive Species Generation of N-Benzenesulfonyl Derivatives of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Mandate of the Benzenesulfonyl Group in Indole Chemistry: A Technical Guide for Strategic Synthesis

Abstract

The benzenesulfonyl (PhSO₂) group is a powerful and versatile tool in the repertoire of the modern synthetic chemist, particularly within the intricate landscape of indole chemistry. Far more than a simple nitrogen-protecting group, it serves a dual mandate: modulating the electronic character of the indole ring and exerting profound control over regioselectivity in a variety of transformations. This technical guide provides an in-depth exploration of the strategic application of the benzenesulfonyl group, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of its directing effects, provide detailed experimental protocols for its installation and removal, and showcase its utility in key synthetic methodologies including electrophilic substitution, directed metallation, and transition-metal-catalyzed cross-coupling reactions.

Introduction: The Challenge of Indole Functionalization

The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its inherent electron-rich nature makes it highly susceptible to electrophilic attack, predominantly at the C3 position.[1] While this intrinsic reactivity is useful, the selective functionalization of other positions on the indole ring presents a significant synthetic challenge. Furthermore, the acidic N-H proton can interfere with many reaction conditions, necessitating the use of protecting groups.[2] The ideal N-protecting group should not only mask the N-H proton but also offer a strategic advantage in directing subsequent chemical modifications. The benzenesulfonyl group excels in this dual capacity.

The Benzenesulfonyl Group: Properties and Installation

The benzenesulfonyl group is a robust, electron-withdrawing moiety that significantly alters the electronic properties of the indole nitrogen. This electronic modulation is key to its ability to direct reactivity.

Electronic and Steric Effects

Upon attachment to the indole nitrogen, the strongly electron-withdrawing sulfonyl group reduces the electron density of the pyrrole ring through a combination of inductive and resonance effects. This deactivation makes the indole less susceptible to uncontrolled electrophilic attack. X-ray crystal structures of N-benzenesulfonylindoles reveal that the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system, minimizing steric hindrance at the C2 and C7 positions.[3]

Synthesis of N-Benzenesulfonylindoles

The installation of the benzenesulfonyl group is typically straightforward, proceeding via the reaction of the indole with benzenesulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for N-Benzenesulfonylation of Indoles

-

Reaction Setup: To a solution of the desired indole (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF, or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 equiv). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).

-

Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Directing Effects in Electrophilic Aromatic Substitution

While the benzenesulfonyl group deactivates the indole ring towards electrophilic attack overall, it plays a crucial role in directing the regioselectivity of such reactions. In contrast to N-H indoles which strongly favor C3 substitution, N-benzenesulfonylindoles can be selectively functionalized at other positions.

Friedel-Crafts Acylation

Friedel-Crafts acylation of N-H indoles can be challenging, often leading to mixtures of N-acylated and C3-acylated products, and sometimes polyacylation.[4] The use of a benzenesulfonyl protecting group elegantly circumvents these issues. The electron-withdrawing nature of the sulfonyl group prevents N-acylation and directs the acylation to the C3 position with high regioselectivity.[5]

Table 1: Comparison of Friedel-Crafts Acylation of Indole vs. N-Benzenesulfonylindole

| Substrate | Acylating Agent | Lewis Acid | Major Product | Yield (%) | Reference |

| Indole | Acetyl Chloride | AlCl₃ | Mixture of isomers | Variable | [6] |

| 1-(Phenylsulfonyl)indole | Acetic Anhydride | AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)indole | 95 | [5] |

Directed ortho-Metallation (DoM): A Paradigm Shift in Regiocontrol

One of the most powerful applications of the benzenesulfonyl group is its ability to direct lithiation to the C2 position of the indole ring. This directed ortho-metallation (DoM) provides a reliable method for introducing a wide range of electrophiles at a position that is typically less reactive.[7][8]

Mechanism of C2-Lithiation

The mechanism of directed ortho-metallation involves the coordination of the organolithium reagent (typically n-butyllithium or sec-butyllithium) to the oxygen atoms of the sulfonyl group. This brings the base into close proximity to the C2 proton, facilitating its abstraction and the formation of a stable 2-lithioindole species.[9] This chelation control overrides the inherent kinetic acidity of other protons on the indole ring.

Caption: Mechanism of Directed ortho-Metallation of N-Benzenesulfonylindole.

Scope and Limitations

The C2-lithiated intermediate can be trapped with a wide variety of electrophiles, including alkyl halides, aldehydes, ketones, silyl chlorides, and carbon dioxide, to afford the corresponding C2-functionalized indoles in good to excellent yields. However, the reaction can be sensitive to steric hindrance on both the indole and the electrophile.

The Benzenesulfonyl Group in Transition-Metal-Catalyzed Cross-Coupling Reactions

The benzenesulfonyl group also plays a pivotal role in enabling and directing transition-metal-catalyzed cross-coupling reactions on the indole nucleus. By serving as a robust protecting group and influencing the electronic properties of the ring, it facilitates reactions that are often difficult with N-H indoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. N-Benzenesulfonyl-haloindoles are excellent substrates for these reactions. For example, N-benzenesulfonyl-3-bromoindole readily undergoes Suzuki coupling with various boronic acids to provide 3-arylindoles.

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heck Reaction [organic-chemistry.org]

The 3-Methoxy Group as a Modulator of Indole's Electronic Architecture: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, prized for its biological activity and synthetic versatility.[1] Substitution on this heterocyclic scaffold provides a powerful tool for fine-tuning its physicochemical and pharmacological properties. This technical guide delves into the nuanced electron-donating effects of a methoxy group at the C3 position of the indole ring. We will explore the fundamental principles governing its electronic influence, present methodologies for its characterization, analyze its impact on chemical reactivity, and discuss its strategic application in the field of drug discovery.

The Electronic Landscape of the Indole Nucleus

The indole ring system is an electron-rich heterocycle. The fusion of a benzene ring with a pyrrole ring results in a delocalized 10-π electron aromatic system. The lone pair of electrons on the pyrrolic nitrogen actively participates in this π-system, significantly increasing the electron density of the ring compared to benzene. This inherent electron richness makes indole highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and kinetically favored site of attack.[2][3] This preference is attributed to the ability of the nitrogen atom to effectively stabilize the positive charge in the cationic intermediate (the arenium ion) without disrupting the aromaticity of the fused benzene ring.[2] Any substituent, therefore, does not just add functionality but fundamentally perturbs this delicate electronic balance.

Perturbation by the 3-Methoxy Group: A Duality of Electronic Influence

The introduction of a methoxy (-OCH₃) group at the C3 position introduces a fascinating interplay of competing electronic effects: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the indole ring through the sigma (σ) bond framework.[4][5]

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the indole π-system.[4][5] This donation of electron density through the pi (π) bonds is a powerful electron-donating effect.

In aromatic systems, the resonance effect of the methoxy group typically dominates over its inductive effect.[6] Consequently, the 3-methoxy group acts as a net electron-donating group, further enriching the electron density of the indole nucleus. This enhanced electron density has profound implications for the molecule's stability, reactivity, and spectroscopic properties.

Caption: Resonance delocalization of an oxygen lone pair from the 3-methoxy group.

Quantifying the Electronic Impact: Spectroscopic and Computational Analysis

The theoretical electron-donating effect of the 3-methoxy group can be validated and quantified through a combination of spectroscopic and computational methods. These techniques provide empirical data on the altered electron distribution within the molecule.

Spectroscopic Characterization

Spectroscopic analysis is the primary experimental approach to probe the electronic environment of a molecule.

| Technique | Observation in 3-Methoxyindole vs. Indole | Rationale |

| ¹H NMR | Upfield shift (lower ppm) of aromatic protons, particularly those on the benzene ring. | The +M effect of the methoxy group increases the electron density (shielding) around the ring protons, causing them to resonate at a lower frequency. |

| ¹³C NMR | Upfield shift (lower ppm) of ring carbons, especially C4 and C6. | Increased electron density on the carbon atoms of the indole ring system leads to greater shielding.[7] |

| UV-Vis | Bathochromic (red) shift of the λₘₐₓ. | The electron-donating group raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) light for electronic excitation.[8] |

Computational Modeling

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into molecular properties.[9]

-

Electron Density Mapping: DFT calculations can generate electrostatic potential maps, which visually represent electron-rich and electron-poor regions of a molecule. For 3-methoxyindole, these maps show a significant increase in negative potential (electron density) across the indole scaffold compared to the unsubstituted parent molecule.[10]

-

Frontier Molecular Orbital (FMO) Analysis: The energy of the HOMO is a key indicator of a molecule's ability to donate electrons. Calculations consistently show that the HOMO energy of 3-methoxyindole is higher than that of indole, corroborating its enhanced nucleophilicity and lower oxidation potential.[11]

Caption: A typical workflow for the synthesis and analysis of 3-methoxyindole.

Manifestations in Chemical Reactivity

The increased electron density endowed by the 3-methoxy group significantly alters the reactivity of the indole ring, particularly in electrophilic aromatic substitution (EAS) and oxidation reactions.

Electrophilic Aromatic Substitution (EAS)

With the highly reactive C3 position blocked, electrophilic attack is redirected to other positions on the indole nucleus. The powerful activating nature of the methoxy group, combined with the inherent directing effects of the indole system, channels the reaction to specific sites.

-

Regioselectivity: Electrophilic attack on 3-substituted indoles typically occurs at the C2 position of the pyrrole ring or at the C4 or C6 positions of the benzene ring. The outcome often depends on the nature of the electrophile and the reaction conditions. The electron-donating methoxy group strongly activates the entire ring system, but particularly enhances the nucleophilicity of the C2, C4, and C6 positions through resonance.[12][13]

-

Reaction Rate: The overall rate of EAS is generally increased compared to unsubstituted indole due to the enhanced nucleophilicity of the ring.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

- 9. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. soc.chim.it [soc.chim.it]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of Substituted 1H-Indoles: Core Methods and Modern Innovations

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its unique biological properties have cemented its status as a "privileged structure," driving continuous innovation in synthetic methodologies.[2][3] This in-depth technical guide provides a comprehensive overview of seminal and contemporary methods for the synthesis of substituted 1H-indoles. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of classical named reactions such as the Fischer, Bischler-Möhlau, and Reissert syntheses. Furthermore, this guide will explore the transformative impact of modern transition-metal-catalyzed approaches, with a particular focus on palladium and copper-based systems that offer enhanced efficiency, regioselectivity, and functional group tolerance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the rich chemistry of indoles in their work.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a ubiquitous motif in biologically active compounds.[3] From the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, the indole core imparts crucial pharmacological properties.[4][5] The ever-growing demand for novel indole derivatives in drug development necessitates a deep understanding of the diverse synthetic strategies available for their construction.[1][6] This guide aims to provide both a robust theoretical framework and practical insights into the synthesis of this vital heterocyclic scaffold.

Classical Indole Syntheses: The Foundation of Indole Chemistry

For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes limited by harsh conditions or substrate scope, remain indispensable tools in the synthetic chemist's arsenal.

The Fischer Indole Synthesis

First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely practiced method for constructing the indole core.[3][4][7][8] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[4][7][8]

Mechanism and Causality:

The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.[5][7]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[4][7]

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[7][7]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[4][9]

-

Cyclization and Aromatization: The resulting intermediate readily cyclizes and eliminates ammonia to yield the aromatic indole ring.[4][7][9]

The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and can significantly influence the reaction outcome.[4][8] The energetic favorability of forming the stable aromatic indole ring is the primary driving force for the reaction.

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

-

Reactant Preparation: A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) is prepared.

-

Catalyst Addition: A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated, typically at elevated temperatures, to facilitate the cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an appropriate work-up procedure, often involving neutralization and extraction. The crude product is then purified, commonly by recrystallization or column chromatography, to yield 2-phenylindole.[5]

Advantages and Limitations:

-

Advantages: Versatility in the choice of both hydrazine and carbonyl components, allowing for the synthesis of a wide array of substituted indoles.

-

Limitations: The reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The use of unsymmetrical ketones can lead to mixtures of regioisomers.[7][9]

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides an alternative route to 2-aryl-indoles by reacting an α-halo-acetophenone with an excess of aniline.[10][11] This method, while historically significant, is often hampered by harsh reaction conditions and the potential for low yields and unpredictable regiochemistry.[10][12]

Mechanism and Causality:

The reaction is believed to proceed through the initial formation of an α-anilino-acetophenone intermediate, which then undergoes cyclization.[10] The use of a large excess of aniline is crucial, as it serves as both a reactant and a solvent. The high temperatures are necessary to drive the electrophilic cyclization onto the aniline ring.

Diagram: Bischler-Möhlau Indole Synthesis

Caption: Key steps in the Bischler-Möhlau Indole Synthesis.

The Reissert Indole Synthesis

The Reissert synthesis offers a pathway to indoles starting from o-nitrotoluene and diethyl oxalate.[13] This method is particularly useful for the preparation of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole.[13][14]

Mechanism and Causality:

The key steps involve:

-

Condensation: Base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate.[13][15]

-

Reductive Cyclization: The nitro group is then reduced to an amine, which undergoes intramolecular cyclization onto the adjacent ketone. Common reducing agents include zinc in acetic acid or iron powder in acetic acid.[13][14][16]

-

Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be heated to induce decarboxylation.[14]

Modern Synthetic Methods: The Era of Transition Metal Catalysis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.[1][17] Palladium and copper catalysts have been at the forefront of these developments.[17][18]

Palladium-Catalyzed Indole Syntheses

Palladium catalysis has enabled a plethora of novel indole syntheses through various mechanistic pathways, including C-H activation, cross-coupling, and cyclization reactions.[19][20]

3.1.1 The Larock Indole Synthesis

The Larock indole synthesis is a powerful heteroannulation reaction that utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[21] This method is highly versatile and allows for the preparation of a wide range of substituted indoles.[21]

Mechanism and Causality:

The catalytic cycle involves:

-

Oxidative Addition: Oxidative addition of the o-iodoaniline to a Pd(0) species.

-

Alkyne Insertion: Coordination and subsequent migratory insertion of the alkyne into the aryl-palladium bond.[21]

-

Cyclization: Intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium intermediate.

-

Reductive Elimination: Reductive elimination of the palladium catalyst to afford the indole product and regenerate the active Pd(0) species.[21]

Sources

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 6. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. testbook.com [testbook.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. organicreactions.org [organicreactions.org]

- 21. Larock indole synthesis - Wikipedia [en.wikipedia.org]

CAS number and molecular formula for 1-Benzenesulfonyl-3-methoxy-1H-indole

An In-depth Technical Guide to 1-Benzenesulfonyl-3-methoxy-1H-indole

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and its strategic functionalization allows for the fine-tuning of pharmacological properties.[1] This document details the core chemical properties, provides a robust, field-proven protocol for its synthesis with mechanistic insights, outlines a workflow for its structural characterization, and discusses its chemical reactivity and potential applications as a synthetic intermediate. The content is structured to deliver both foundational knowledge and practical, actionable insights for laboratory professionals.

Core Chemical and Physical Properties

This compound is a substituted indole derivative. The attachment of the electron-withdrawing benzenesulfonyl group to the indole nitrogen serves to protect the N-H group, enhance stability, and modulate the electronic character of the indole ring system, which is crucial for directing subsequent chemical transformations.[2][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value / Descriptor | Source |

|---|---|---|

| CAS Number | 112890-10-5 | [4][5] |

| Molecular Formula | C₁₅H₁₃NO₃S | [4][6] |

| IUPAC Name | 1-(Benzenesulfonyl)-3-methoxy-1H-indole | [4] |

| Molecular Weight | 287.33 g/mol | [4] |

| Exact Mass | 287.06200 Da | [4] |

| Topological Polar Surface Area | 56.7 Ų | [4] |

| XLogP3 | 3.96770 | [4] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [4] |

| Predicted Boiling Point | 483.9 ± 37.0 °C | [4] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 |[7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most reliably achieved via the N-sulfonylation of its precursor, 3-methoxy-1H-indole. The protocol described below is adapted from established methods for the N-sulfonylation of related indole derivatives and is designed for high yield and purity.[8][9][10]

Proposed Synthetic Workflow

The synthesis is a direct, two-step process involving deprotonation of the indole nitrogen followed by electrophilic attack by benzenesulfonyl chloride.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-methoxy-1H-indole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert argon or nitrogen atmosphere, add 3-methoxy-1H-indole (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base, making it ideal for the quantitative deprotonation of the indole N-H (pKa ≈ 17) to form the highly nucleophilic indolate anion. Performing this step at 0 °C safely controls the exothermic reaction and the evolution of hydrogen gas.[10]

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases. This ensures the deprotonation is complete.

-

Sulfonylation: Cool the reaction mixture back to 0 °C. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the mixture. Causality: The nucleophilic indolate anion attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. A slight excess of the sulfonyl chloride ensures the reaction goes to completion. The reaction is re-cooled to manage the initial exotherm of this step.[8]

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with water and brine. Causality: This removes inorganic salts and residual THF from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Structural Elucidation and Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.[8]

Caption: Logical workflow for the analytical characterization of the target molecule.

Expected Spectroscopic Data

-